[(2R)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
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Overview
Description
Gingerglycolipid A is a glycolipid compound extracted from the rhizome of ginger (Zingiber officinale). It is known for its significant biological activities, including antioxidant, anti-inflammatory, anti-tumor, and antibacterial properties . The molecular formula of Gingerglycolipid A is C33H56O14, and it has a molar mass of 676.79 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Gingerglycolipid A typically involves extraction from ginger. The process includes the following steps :
Extraction: Ginger is cut into pieces and extracted using suitable solvents such as ethanol or methanol to obtain a crude extract.
Purification: The crude extract is then purified using chromatography techniques, such as reverse-phase high-performance liquid chromatography (HPLC), to isolate pure Gingerglycolipid A.
Industrial Production Methods
Industrial production of Gingerglycolipid A follows similar extraction and purification processes but on a larger scale. The use of advanced chromatography techniques ensures the efficient separation and purification of the compound .
Chemical Reactions Analysis
Types of Reactions
Gingerglycolipid A undergoes various chemical reactions, including:
Reduction: Reduction reactions involving Gingerglycolipid A are less common but can occur under specific conditions.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride may be used.
Substitution: Various nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized lipid derivatives .
Scientific Research Applications
Gingerglycolipid A has a wide range of scientific research applications, including :
Chemistry: Used in studies related to lipid chemistry and glycolipid synthesis.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-tumor activities.
Industry: Utilized in the development of health products and supplements due to its bioactive properties.
Mechanism of Action
Gingerglycolipid A exerts its effects through various molecular targets and pathways :
Antioxidant Activity: It neutralizes free radicals, reducing oxidative stress and cell damage.
Anti-inflammatory Activity: It inhibits the activation of protein kinase B (Akt) and nuclear factor kappa B (NF-κB) signaling pathways, leading to a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.
Anti-tumor Activity: It induces apoptosis in tumor cells through the
Properties
Molecular Formula |
C33H56O14 |
---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C33H56O14/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(36)43-19-22(35)20-44-32-31(42)29(40)27(38)24(47-32)21-45-33-30(41)28(39)26(37)23(18-34)46-33/h3-4,6-7,9-10,22-24,26-35,37-42H,2,5,8,11-21H2,1H3/b4-3-,7-6-,10-9-/t22-,23+,24+,26+,27-,28-,29-,30+,31+,32+,33+/m0/s1 |
InChI Key |
MPSGDHOYFIUPSO-WRGVLKTPSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
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